molecular formula C5H8N2O2 B3094752 3-Amino-4-hydroxypyridine hydrate CAS No. 1260678-47-4

3-Amino-4-hydroxypyridine hydrate

Cat. No. B3094752
CAS RN: 1260678-47-4
M. Wt: 128.13
InChI Key: WLWWJBYPSLAHDZ-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxypyridine hydrate is a versatile heterocyclic compound that is widely used in scientific research and industrial applications. It has a CAS Number of 1260678-47-4 and a molecular weight of 128.13 .


Molecular Structure Analysis

The molecular formula of this compound is C5H6N2O.H2O . The InChI code is 1S/C5H6N2O.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 110.11 g/mol, an XLogP3-AA of -0.3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Tyrosinase Inhibition and Iron Chelation

3-Amino-4-hydroxypyridine hydrate derivatives have been investigated for their potential in iron chelation and tyrosinase inhibition. They show promise in the treatment of thalassaemia due to their ability to chelate iron(III). However, an undesirable aspect is their inhibition of tyrosinase, a critical enzyme in melanin formation. Research indicates that alkyl substitution at certain positions in the aromatic ring can minimize interaction with tyrosinase without significantly affecting iron(III) affinity (Hider & Lerch, 1989).

Antimalarial Activity

This compound and its related compounds have demonstrated significant antimalarial effects. They selectively bind iron under biological conditions, offering a therapeutic avenue in malaria treatment. Some compounds in this class also exhibit enhanced antimalarial activity compared to simple hydroxypyridinone derivatives (Dehkordi, Liu, & Hider, 2008).

Metal Complex Formation

Studies have shown the ability of this compound derivatives to form complexes with various metals. This property has led to a wide range of applications, including as reagents in spectrophotometric methods for metal ion determination and in the synthesis of mixed-ligand metal complexes (Mehta, Garg, & Singh, 1976), (Prakash & Sindhu, 1998).

Environmental and Biodegradation Studies

This compound and its derivatives are being studied for their role in environmental processes. For example, derivatives like 4-aminopyridine are researched for their biodegradation pathways, revealing the formation of hydroxypyridine derivatives as intermediates (Takenaka, Nomura, Minegishi, & Yoshida, 2013).

Drug Development and Imaging

Derivatives of this compound have applications in drug development, including in the design of antibacterial agents and in radiopharmaceuticals for PET imaging. They have been used for the synthesis of various molecules with potential therapeutic properties (Sabet, Fassihi, Hemmateenejad, Saghaie, Miri, & Gholami, 2012), (Cusnir, Imberti, Hider, Blower, & Ma, 2017).

Safety and Hazards

3-Amino-4-hydroxypyridine hydrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, with the respiratory system being a target organ .

properties

IUPAC Name

3-amino-1H-pyridin-4-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,6H2,(H,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWJBYPSLAHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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